5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(o-tolyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5th position and an o-tolyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(o-tolyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 5-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene . Another method involves the use of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-(o-tolyl)isoindoline-1,3-dione are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(o-tolyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The isoindoline-1,3-dione scaffold can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
5-Bromo-2-(o-tolyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(o-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors can result in antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(o-tolyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the o-tolyl group at the 2nd position and the bromine atom at the 5th position differentiates it from other isoindoline-1,3-dione derivatives, leading to unique applications in various fields.
Properties
CAS No. |
82104-67-4 |
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Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
5-bromo-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
PKXIMNLITPZZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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